molecular formula C36H30AgClO4P2 B12554938 Silver;triphenylphosphane;perchlorate CAS No. 154965-03-4

Silver;triphenylphosphane;perchlorate

Cat. No.: B12554938
CAS No.: 154965-03-4
M. Wt: 731.9 g/mol
InChI Key: WIKNAQLJHXPCKD-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Formulation

Silver(I) triphenylphosphine perchlorate complexes are defined by their general formula [Ag(PPh₃)ₙ]ClO₄, where n varies depending on the coordination environment. Two well-characterized examples include:

  • [Ag(PPh₃)₄]ClO₄ (CAS 60185-35-5): This homoleptic complex features a tetrahedral silver(I) center coordinated by four triphenylphosphine ligands, with the perchlorate anion acting as a counterion. Its molecular formula is C₇₂H₆₀AgClO₄P₄, and it has a molecular weight of 1256.46 g/mol.
  • [Ag(PPh₃)₂]ClO₄ (CAS 154965-03-4): In this variant, silver(I) adopts a lower coordination number, typically two or four, depending on secondary interactions with the perchlorate anion or solvent molecules. Its molecular formula is C₃₆H₃₀AgClO₄P₂, with a molecular weight of 731.89 g/mol.

The structural flexibility of these complexes arises from the labile nature of the Ag–P bonds and the weak coordination ability of the perchlorate anion. For instance, in [Ag(PPh₃)₂(ClO₄)(CH₃OH)], the silver center exhibits a distorted tetrahedral geometry, bonding to two phosphorus atoms from triphenylphosphine, one oxygen from perchlorate, and one oxygen from methanol. This adaptability underscores the role of ancillary ligands in modulating coordination geometry.

Table 1: Comparative Structural Data for Silver(I) Triphenylphosphine Perchlorate Complexes

Complex Coordination Number Geometry Ag–P Bond Length (Å) Key Ligands
[Ag(PPh₃)₄]ClO₄ 4 Tetrahedral 2.43–2.56 PPh₃ (4)
[Ag(PPh₃)₂(ClO₄)(CH₃OH)] 4 Distorted Tetrahedral 2.43–2.44 PPh₃ (2), ClO₄⁻, CH₃OH

Properties

CAS No.

154965-03-4

Molecular Formula

C36H30AgClO4P2

Molecular Weight

731.9 g/mol

IUPAC Name

silver;triphenylphosphane;perchlorate

InChI

InChI=1S/2C18H15P.Ag.ClHO4/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3,4)5/h2*1-15H;;(H,2,3,4,5)/q;;+1;/p-1

InChI Key

WIKNAQLJHXPCKD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[Ag+]

Origin of Product

United States

Preparation Methods

Molar Ratio and Solvent Effects

Studies demonstrate that the reaction outcome depends on the AgClO₄:PPh₃ ratio and solvent composition:

  • 1:2 Molar Ratio (Ag:PPh₃):
    AgClO₄ reacts with two equivalents of PPh₃ in a mixed solvent system (e.g., dichloromethane/methanol, 1:1 v/v) to yield the neutral complex [Ag(PPh₃)₂ClO₄]. The reaction proceeds at room temperature, followed by slow evaporation to isolate colorless crystals.
  • 1:1 Molar Ratio:
    A 1:1 ratio can lead to intermediates, such as complexes with coordinated methanol or other ligands, as observed in [Ag(ClO₄)(CH₃OH)(PPh₃)₂]. Prolonged evaporation or recrystallization may displace weakly bound ligands (e.g., methanol) to form the target complex.

Table 1: Synthesis Conditions for Silver;triphenylphosphane;perchlorate

Parameter Value/Description Source
AgClO₄:PPh₃ Ratio 1:2
Solvent System CH₂Cl₂/MeOH (1:1 v/v)
Temperature Room temperature (25°C)
Reaction Time 2 hours
Crystallization Method Slow evaporation of filtrate
Yield Not explicitly reported; high purity

Role of Catalysts and Additives

Catalysts or co-ligands can modulate reaction pathways and stabilize specific coordination geometries.

Catalytic Influence of 2-Aminopyrimidine

In some protocols, 2-aminopyrimidine acts as a catalyst to facilitate ligand exchange or stabilize intermediate complexes. For example:

  • Mechanism: 2-Aminopyrimidine may coordinate transiently to silver, reducing steric hindrance and accelerating PPh₃ substitution.
  • Outcome: The catalyzed reaction yields [Ag(PPh₃)₂ClO₄] with higher purity compared to non-catalyzed routes.

Ligand Competition

Silver’s coordination number (2–4) and geometry (linear, trigonal, tetrahedral) depend on competing ligands:

  • Perchlorate Interaction: ClO₄⁻ acts as a weakly coordinating anion, allowing PPh₃ to dominate the coordination sphere.
  • Solvent Coordination: Methanol or other polar solvents may transiently coordinate to silver, forming intermediates like [Ag(ClO₄)(CH₃OH)(PPh₃)₂].

Structural Characterization and Validation

X-ray crystallography and spectroscopic methods confirm the structural integrity of the final product.

Coordination Geometry

In [Ag(PPh₃)₂ClO₄], silver adopts a distorted tetrahedral geometry with:

  • Ag–P Bonds: ~2.43–2.44 Å (shorter than in analogous nitrate complexes).
  • Ag–O(ClO₄) Bond: ~2.54 Å (weaker than Ag–P interactions).
  • Ag–O(Methanol): ~2.41 Å (observed in solvated intermediates).

Table 2: Structural Parameters of this compound

Parameter Value (Å) Source
Ag–P (PPh₃) 2.4308(11)–2.4276(11)
Ag–O (ClO₄) 2.540(4)
Ag–O (Methanol) 2.414(4) (in solvated complex)
Geometry Distorted tetrahedral

Spectroscopic Evidence

  • IR Spectroscopy: Absence of O–H stretches (if desolvated) confirms removal of methanol or water.
  • 31P NMR: Downfield shifts (Δδ ≈ 20–35 ppm) relative to free PPh₃ indicate strong Ag–P coordination.

Comparative Analysis with Related Complexes

Structural trends in silver-phosphine complexes highlight the influence of anions and ligand steric effects:

Complex Ag–P Distance (Å) Geometry Anion Coordination
[Ag(PPh₃)₂ClO₄]

Chemical Reactions Analysis

Coordination Environment

In the complex [Ag(C18_{18}H15_{15}P)3_3(ClO4_4)], the silver atom is coordinated by three phosphorus atoms from PPh3_3 and one oxygen atom from the perchlorate anion, forming a distorted tetrahedral geometry. The Ag—P bond lengths are approximately 2.56 to 2.55 Å, and the Ag—O distance is about 2.67 Å .

X-Ray Crystallography

X-ray crystallography is crucial for determining the structural details of these complexes. For example, the crystal structure of [Ag(C18_{18}H15_{15}P)3_3(ClO4_4)] shows a distorted tetrahedral arrangement around the silver center, with the perchlorate ion coordinating through one oxygen atom .

Spectroscopic Analysis

Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize these complexes. The IR spectrum can indicate the coordination mode of the perchlorate ion, while 31{}^{31}P NMR can provide information on the phosphorus environment.

Silver Perrhenate Complexes

In contrast to perchlorate complexes, silver perrhenate complexes, such as Bis(triphenylphosphine)silver(I) perrhenate , exhibit different structural features. The perrhenate anions can form bridging structures, leading to cyclic dimers in the solid state .

Gold Analogues

Gold(I) complexes with triphenylphosphane and perrhenate show distinct differences in coordination geometry compared to their silver analogues. Gold centers are typically two-coordinate, unlike the tetracoordinated silver centers in perrhenate complexes .

Data Table: Structural Parameters of Related Complexes

ComplexAg—P Bond Length (Å)Ag—O Bond Length (Å)Geometry
[Ag(C18_{18}H15_{15}P)3_3(ClO4_4)]2.56 - 2.552.67Distorted Tetrahedral
[(Ph3_3P)4_4Ag]+^+ ReO4_4^---Independent Ions
[(Ph3_3P)2_2AgReO4_4]2_22.3997(8)/2.4227(7)2.366(2)/2.511(2)Tetracoordinated with Bridging ReO4_4

References:
- Deiser, F., Kraus, F., & Schmidbaur, H. (2015). Bis(triphenylphosphine)silver(I) perrhenate, a cyclic dimer. Chem. Commun., 51, 6746.
- Deiser, F., Kraus, F., & Schmidbaur, H. (2015). Bis(triphenylphosphine)silver(I) perrhenate, a cyclic dimer. Chem. Commun., 51, 6746.
- PMC (2010). (Perchlorato-κO)tris(triphenylphosphine-κP)silver(I).
- Wikipedia. (2005). Silver perchlorate.
- Goel, R. G., & Jha, N. K. (1981). Triphenylphosphine complexes of cadmium(II) perchlorate, nitrate, and trifluoroacetate. Can. J. Chem., 59, 3267.
- Deiser, F., Kraus, F., & Schmidbaur, H. (2015). Bis(triphenylphosphine)silver(I) perrhenate, a cyclic dimer. Chem. Commun., 51, 6746.

Scientific Research Applications

Silver;triphenylphosphane;perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of silver;triphenylphosphane;perchlorate involves the interaction of silver ions with biological molecules, leading to the disruption of cellular processes. The triphenylphosphane ligand stabilizes the silver ion, enhancing its reactivity. The perchlorate ion acts as a counterion, balancing the charge of the complex. The molecular targets include cellular membranes and enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Ligand Variations

Silver triphenylphosphane perchlorate is compared below with structurally related silver-phosphine complexes and analogous metal-perchlorate systems.

Table 1: Structural Comparison of Silver-Phosphine Complexes
Compound Name Formula Coordination Geometry Key Ligands/Counterions Stability Reference
Silver triphenylphosphane perchlorate [Ag(ClO₄)(CH₃OH)(PPh₃)₂] Distorted tetrahedral PPh₃, CH₃OH, ClO₄⁻ Air-stable (solid state)
[Ag(PPh₃)₄]{N(CF₃)₂} [Ag(PPh₃)₄]⁺{N(CF₃)₂}⁻ Tetrahedral PPh₃, N(CF₃)₂⁻ Air-sensitive
Chlorido[1-(4-nitrophenyl)thiourea]bis(PPh₃)silver(I) [AgCl(thiourea)(PPh₃)₂] Trigonal planar PPh₃, Cl⁻, thiourea Light-sensitive
Tetrapyridinesilver(I) perchlorate [Ag(py)₄]ClO₄ Square planar Pyridine (py), ClO₄⁻ Hygroscopic

Key Observations :

  • Ligand Flexibility: The methanol and perchlorate ligands in silver triphenylphosphane perchlorate allow for tunable solubility in polar solvents, unlike the purely phosphine-coordinated [Ag(PPh₃)₄]⁺ derivatives, which are highly lipophilic .
  • Stability : Silver-phosphine complexes with chloride or thiourea ligands (e.g., [AgCl(thiourea)(PPh₃)₂]) exhibit greater light sensitivity compared to the perchlorate analogue, which is stabilized by strong Ag–O interactions .
  • Geometric Distortions : The inclusion of bulky PPh₃ ligands in silver triphenylphosphane perchlorate induces steric strain, resulting in a distorted tetrahedral geometry, whereas [Ag(py)₄]ClO₄ adopts a more symmetric square planar structure .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Solubility Melting Point Reactivity Applications
Silver triphenylphosphane perchlorate Moderate in CH₃OH Not reported Ligand displacement with NH₃ Catalysis, precursor
[Ag(PPh₃)₄]{N(CF₃)₂} Low in hydrocarbons >200°C Fluoride transfer reactions Fluorination catalysis
Tetrapyridinesilver(I) perchlorate High in H₂O Decomposes Redox-active in aqueous media Electrochemistry

Key Findings :

  • Solubility: Silver triphenylphosphane perchlorate dissolves preferentially in methanol due to hydrogen bonding with the coordinated methanol ligand, contrasting with [Ag(py)₄]ClO₄, which is water-soluble .
  • Reactivity : The perchlorate anion in silver triphenylphosphane perchlorate is weakly coordinating, enabling ligand substitution reactions (e.g., NH₃ displacement), whereas [Ag(PPh₃)₄]⁺ derivatives are inert to substitution due to strong Ag–P bonds .

Biological Activity

Silver triphenylphosphane perchlorate, denoted as [Ag(PPh3)3(ClO4)], is a silver(I) complex that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological mechanisms, efficacy against various cell lines, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Structural Characteristics

The structure of silver triphenylphosphane perchlorate features a tetrahedral geometry where silver is coordinated by three triphenylphosphine ligands and one perchlorate ion. The bond lengths between Ag and P are approximately 2.5–2.6 Å, while the Ag–O bond length is about 2.6 Å, indicating a stable coordination environment conducive to biological activity .

1. Anticancer Activity

Silver(I) complexes have been shown to exert their anticancer effects through multiple mechanisms:

  • Inhibition of Thioredoxin Reductase (TrxR) : Silver triphenylphosphane perchlorate selectively inhibits TrxR, an enzyme critical for maintaining redox homeostasis in cells. This inhibition leads to increased oxidative stress and subsequent apoptosis in cancer cells .
  • DNA Interaction : Some studies indicate that silver complexes can interact with DNA, leading to strand breaks and disruption of replication processes. This effect is particularly noted in heteroleptic silver complexes .
  • Mitochondrial Targeting : Silver complexes have demonstrated the ability to disrupt mitochondrial function, causing membrane depolarization and contributing to cell death pathways .

2. Antimicrobial Activity

Silver compounds are well-known for their antimicrobial properties. The biological activity of silver triphenylphosphane perchlorate extends to:

  • Gram-Positive and Gram-Negative Bacteria : Studies have shown that this complex exhibits significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for effective bacterial inhibition range from 0.64 to 3.12 μM .
  • Mechanism : The antimicrobial action is hypothesized to involve the inhibition of TrxR in bacteria, disrupting their antioxidant defenses and leading to increased susceptibility to oxidative damage .

Anticancer Efficacy

A study focused on the antiproliferative effects of silver(I) complexes against human cancer cell lines revealed that silver triphenylphosphane perchlorate exhibits potent cytotoxicity compared to traditional platinum-based drugs. The half-maximal inhibitory concentration (IC50) values were found in the nanomolar range, indicating high efficacy .

Antimicrobial Efficacy

Research comparing the antimicrobial activity of silver complexes demonstrated that silver triphenylphosphane perchlorate was significantly more effective than traditional silver salts against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a metalloantibiotic in clinical settings .

Data Summary

Biological Activity Efficacy Mechanism
Anticancer (IC50 values)Nanomolar rangeInhibition of TrxR, DNA interaction
Antimicrobial (MIC values)0.64 - 3.12 μMInhibition of TrxR, oxidative stress induction

Q & A

Q. What are the standard synthetic routes for silver perchlorate, and what precautions are critical during its preparation?

Silver perchlorate is typically synthesized by reacting silver nitrate with perchloric acid: AgNO3+HClO4AgClO4+HNO3\text{AgNO}_3 + \text{HClO}_4 \rightarrow \text{AgClO}_4 + \text{HNO}_3

Key precautions include:

  • Conducting reactions in a dry, inert atmosphere to prevent deliquescence and explosive decomposition .
  • Avoiding contact with organic solvents (e.g., ethers, aromatic hydrocarbons) due to explosive reactivity .
  • Storing the product in amber glass under desiccation (e.g., over P₂O₅) to minimize light/ moisture exposure .

Q. How does triphenylphosphane influence the coordination geometry of silver-perchlorate complexes?

Triphenylphosphane (PPh₃) acts as a strong Lewis base, stabilizing silver(I) centers via P–Ag bonds. For example, in Ag(PPh3)2(ClO4)Ag(PPh₃)_2(\text{ClO}_4) complexes, PPh₃ induces a linear or trigonal planar geometry, depending on solvent and counterion interactions. This ligand also enhances solubility in nonpolar solvents, facilitating crystallization .

Q. What safety protocols are essential when handling silver perchlorate in organic synthesis?

  • Use explosion-proof equipment and avoid mechanical shock or friction during grinding .
  • Conduct reactions in a fume hood with blast shields, especially when heating above 120°C (risk of ClO₄⁻ decomposition) .
  • Employ non-reactive solvents (e.g., acetonitrile) and exclude reducing agents to prevent unintended redox reactions .

Advanced Research Questions

Q. How can contradictory data on perchlorate toxicity (e.g., EPA vs. NAS assessments) be reconciled in environmental risk studies?

The NAS-derived RfD (reference dose) for perchlorate is 20-fold higher than the EPA’s, primarily due to differing interpretations of iodine uptake inhibition as "adverse." Methodological considerations include:

  • Dose-response modeling : NAS prioritized human data over rodent studies, but omitted low-dose extrapolation uncertainties .
  • Epidemiological limitations : Ecological studies lack individual exposure metrics, necessitating integration with biomonitoring (e.g., breast milk ClO₄⁻ levels) .
  • Stakeholder bias : Reports of withheld DOD documents highlight potential conflicts of interest in risk assessment .

Q. What strategies optimize the crystallization of silver-triphenylphosphane-perchlorate complexes for X-ray diffraction?

Challenges include solvent choice, counterion effects, and crystal stability. Best practices:

  • Solvent selection : Use methanol/water mixtures to balance solubility and slow evaporation rates .
  • Counterion tuning : Perchlorate’s weak coordination minimizes lattice distortions, improving crystal quality vs. nitrate or sulfate analogs .
  • Software refinement : SHELXL (via SHELX suite) is widely used for small-molecule refinement, leveraging constraints for disordered perchlorate ions .

Q. Why does silver perchlorate exhibit unique catalytic activity in iodination reactions, and how is this mechanistically validated?

AgClO₄ mediates iodine transfer via a radical or ion-pair mechanism. Example reaction: AgClO4+I2AgI+IClO4\text{AgClO}_4 + \text{I}_2 \rightarrow \text{AgI} + \text{IClO}_4

Mechanistic studies use:

  • Spectroscopy : Raman shifts confirm I–ClO₄ bond formation .
  • Kinetic isotope effects : Differentiate between radical (k_H/k_D ≈ 1) and ionic (k_H/k_D > 2) pathways .
  • Computational modeling : DFT calculations reveal transition states favoring iodine perchlorate intermediates .

Key Research Challenges

  • Crystallography : Resolving perchlorate disorder in Ag-PPh₃ complexes requires high-resolution data (e.g., synchrotron XRD) and SHELXL constraints .
  • Toxicity Analysis : Harmonizing epidemiological and experimental data to address perchlorate’s endocrine disruption potential .
  • Reaction Design : Mitigating AgClO₄’s explosivity in large-scale syntheses via microfluidic or cryogenic reactors .

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